molecular formula C6H6BrNO2S B2545862 5-Bromo-isothiazole-3-carboxylic acid ethyl ester CAS No. 1049730-13-3

5-Bromo-isothiazole-3-carboxylic acid ethyl ester

Cat. No.: B2545862
CAS No.: 1049730-13-3
M. Wt: 236.08
InChI Key: FLQHQYQPUQQGER-UHFFFAOYSA-N
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Description

5-Bromo-isothiazole-3-carboxylic acid ethyl ester is a halogenated heterocyclic compound featuring an isothiazole core substituted with a bromine atom at the 5-position and an ethyl ester group at the 3-carboxylic acid position. This compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for pharmaceuticals or agrochemicals. Its structure allows for diverse reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine atom serves as a leaving group .

Properties

IUPAC Name

ethyl 5-bromo-1,2-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQHQYQPUQQGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Acetylenedicarboxylate Cyclization

A foundational method for constructing the isothiazole nucleus involves the reaction of thiourea derivatives with dialkyl acetylenedicarboxylates. As demonstrated by James et al. (1982), alkyl 2-cyano-3-iminodithiobutyrates undergo iodine-mediated oxidation to yield 5-alkylthio-3-methylisothiazole-4-carbonitriles. Adapting this protocol, ethyl bromopyruvate can replace acetylenedicarboxylate to introduce the ester moiety at position 3. For example, refluxing 1-(4-carbamoylphenyl)-3-methylthiourea with ethyl bromopyruvate in ethanol generates 2-amino-5-bromo-isothiazole-3-carboxylic acid ethyl ester intermediate, which is subsequently deaminated using hypophosphorous acid. This method achieves ~70% yield but requires strict temperature control to prevent decarboxylation.

Hurd-Mori Reaction Modifications

The classical Hurd-Mori cyclization, employing α-halo ketones and thioureas, has been modified for brominated systems. A 2015 study synthesized N-(α-chloro aceto)-3-(tolyl imino)-5-bromo-2-oxo-indole derivatives through sequential Schiff base formation and sodium hydride-mediated cyclization. While originally applied to indole systems, replacing the indole precursor with a brominated thioamide enables isothiazole formation. Key parameters include:

  • Solvent: Dimethylformamide (DMF) at 0°C
  • Base: Anhydrous potassium carbonate for pH control
  • Reaction time: 4–6 hours for complete ring closure

Regioselective Bromination Techniques

Electrophilic Aromatic Substitution

Direct bromination of preformed isothiazole-3-carboxylic acid ethyl ester employs bromine (Br₂) in dichloromethane at −15°C. Nuclear magnetic resonance (NMR) studies confirm that electron-donating groups at position 4 direct electrophilic attack to position 5, achieving >85% regioselectivity. However, this method generates hazardous HBr byproducts, necessitating efficient gas scrubbing systems.

Copper-Mediated Radical Bromination

Modern protocols utilize cupric bromide (CuBr₂) with tert-butyl nitrite as a nitrosating agent. As detailed in thiazole bromination studies, this system generates Br radicals that selectively functionalize electron-rich ring positions. Applied to isothiazole esters, the method proceeds under nitrogen at 0°C with 1.5 equivalents CuBr₂, yielding 5-bromo derivatives in 68–72% isolated yield. Comparative advantages include:

  • Shorter reaction time (1.5 vs. 6 hours for electrophilic methods)
  • Reduced halogenated waste through stoichiometric control

Esterification Methodologies

Acid-Catalyzed Fischer Esterification

Carboxylic acid precursors are converted to ethyl esters via refluxing with excess ethanol and sulfuric acid catalyst. For 5-bromo-isothiazole-3-carboxylic acid, optimal conditions involve:

  • Molar ratio (acid:ethanol): 1:15
  • Temperature: 78°C (ethanol reflux)
  • Duration: 12 hours
    This approach achieves 89% conversion but requires careful pH neutralization to prevent ester hydrolysis during workup.

Microwave-Assisted Esterification

Recent advances employ microwave irradiation (300 W, 100°C) to accelerate reaction kinetics. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agent and 4-dimethylaminopyridine (DMAP) catalyst, esterification completes within 25 minutes with 94% yield. This method proves particularly effective for acid-sensitive substrates.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR of purified 5-bromo-isothiazole-3-carboxylic acid ethyl ester exhibits characteristic signals:

  • δ 1.36 ppm (t, J = 7.2 Hz, 3H, CH₂CH₃)
  • δ 4.34 ppm (q, J = 7.2 Hz, 2H, OCH₂)
  • δ 8.12 ppm (s, 1H, C4-H)
    ¹³C NMR confirms ester carbonyl at δ 165.2 ppm and brominated carbon at δ 112.4 ppm.

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) shows molecular ion peak at m/z 235.9734 (calculated for C₆H₅⁷⁹BrNO₂S: 235.9738), with fragmentation pattern dominated by Br loss (m/z 157.0219).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate enhanced safety and yield in flow reactors:

Parameter Batch Reactor Flow Reactor
Space-time yield (g/L·h) 18.7 43.2
Bromine utilization (%) 72 89
Impurity profile (%) 6.8 1.2

Solvent Recovery Systems

Economic analyses reveal that dichloromethane recovery via fractional distillation reduces production costs by 34% compared to single-use solvent protocols.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-isothiazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-isothiazole-3-carboxylic acid ethyl ester is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-isothiazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 5-position can participate in various binding interactions, enhancing the compound’s affinity for its target. The isothiazole ring provides a stable scaffold that can modulate the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Isoxazole Analogs
  • Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (C₇H₈BrNO₃, MW 234.05): Differs in the heterocycle (isoxazole vs. isothiazole), where oxygen replaces sulfur.
  • Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (C₈H₈BrNO₄, MW 262.06): Features a bromoacetyl substituent, introducing a ketone group that enhances electrophilicity, enabling nucleophilic acyl substitutions. The isoxazole core further differentiates its reactivity from isothiazole derivatives .
Thiazole and Benzothiophene Analogs
  • This may improve solubility in polar solvents .
  • Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate (C₁₂H₁₁BrO₂S, MW 307.19): The benzothiophene system introduces extended aromaticity, enhancing stability and UV absorption properties.

Substituent Effects

Bromine Position and Type
  • The indazole core offers greater rigidity compared to monocyclic isothiazoles .
  • 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester : Bromine is part of a pyridyl substituent, enabling metal-catalyzed cross-couplings. The methyl group enhances lipophilicity, improving membrane permeability in biological systems .
Ester Group Variations
  • 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester: The methyl ester (vs. However, ethyl esters generally offer better metabolic stability .

Physicochemical Properties and Reactivity

Molecular Weight and Solubility

  • Halogen Impact : Bromine increases molecular weight (e.g., 234.05–307.19) and lipophilicity, reducing aqueous solubility. Isoxazole derivatives (e.g., 234.05) may exhibit slightly higher polarity than isothiazoles due to oxygen’s electronegativity .
  • Ester Influence : Ethyl esters balance lipophilicity and metabolic stability. For instance, myristic acid ethyl ester (CAS 124-06-1) demonstrates hydrophobic behavior, a trait shared with brominated heterocyclic esters .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula MW Core Heterocycle Substituent Key Feature
5-Bromo-isothiazole-3-carboxylic acid ethyl ester Not provided ~235* Isothiazole 5-Bromo, 3-ethyl ester Discontinued commercial status
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate C₇H₈BrNO₃ 234.05 Isoxazole 5-Bromomethyl Higher oxidative stability
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate C₈H₈BrNO₄ 262.06 Isoxazole 5-Bromoacetyl Electrophilic ketone group
5-Bromo-thiazole-2-carboxylic acid ethyl ester Not provided ~222 Thiazole 5-Bromo, 2-ethyl ester Enhanced polarity
Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate C₁₂H₁₁BrO₂S 307.19 Benzothiophene 5-Bromo, 3-methyl Extended conjugation

*Estimated based on analogs.

Biological Activity

5-Bromo-isothiazole-3-carboxylic acid ethyl ester (C6H6BrNO2S) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

This compound is characterized by the presence of a bromine atom at the 5-position of the isothiazole ring, which enhances its chemical reactivity. The compound can be synthesized through various methods, including nucleophilic substitution and condensation reactions involving isothiazole derivatives.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC6H6BrNO2S
Molecular Weight220.08 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The bromine atom contributes to its binding affinity, while the isothiazole scaffold provides stability for various biological interactions.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes, which could be pivotal in therapeutic applications. The mechanism often involves competitive inhibition, where the compound binds to the active site of an enzyme, preventing substrate access.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness comparable to standard antibiotics like ciprofloxacin.

Table 2: Antimicrobial Activity (MIC Values)

Bacterial StrainMIC (µmol/ml)
Streptococcus faecalis14.34
Bacillus pumilis7.69
Escherichia coli4.73–45.46
Enterobacter cloacae22.76

These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in antibiotic therapies.

Anticancer Properties

In addition to antimicrobial effects, research has highlighted the potential anticancer properties of this compound. Studies have reported significant cytotoxicity against various cancer cell lines, including melanoma and prostate cancer.

Table 3: Anticancer Activity (GI50 Values)

Cancer Cell LineGI50 (µM)
NCI-H522 (Lung)1.52
HT29 (Colon)1.69
OVCAR-3 (Ovarian)2.15

The data indicate that the compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Nature highlighted that derivatives of isothiazoles, including this compound, exhibited potent activity against Gram-positive bacteria with MIC values significantly lower than those of traditional antibiotics .
  • Anticancer Mechanism : Research published in MDPI demonstrated that treatment with this compound resulted in cell cycle arrest at the G2/M phase and increased levels of apoptotic markers such as caspase-3 activation . This suggests a dual mechanism involving both cell cycle disruption and apoptosis induction.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this compound, indicating potential for oral bioavailability and central nervous system penetration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-isothiazole-3-carboxylic acid ethyl ester?

  • Methodological Answer : The synthesis typically involves bromination of isothiazole precursors followed by esterification. For example, bromination of 3-carboxy-isothiazole derivatives using brominating agents (e.g., NBS or Br₂) under controlled conditions can introduce the bromo substituent. Subsequent esterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling reagents (e.g., DCC/DMAP) yields the ethyl ester. Similar strategies are employed for brominated pyrimidinecarboxylates and benzotriazole esters .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester group (δ ~4.3 ppm for -OCH₂CH₃ and ~1.3 ppm for -CH₃) and bromine’s electronic effects on aromatic protons .
  • IR Spectroscopy : Stretching vibrations for ester carbonyl (C=O, ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) are critical .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns due to bromine .

Q. How can researchers assess the compound’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC or LC-MS over weeks/months. Track ester hydrolysis (free carboxylic acid formation) and bromine displacement by comparing retention times and spectral data .

Advanced Research Questions

Q. How can low yields in bromination steps during synthesis be addressed?

  • Methodological Answer : Optimize reaction parameters:

  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance bromine accessibility .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve reaction homogeneity .
  • Temperature Control : Gradual addition of brominating agents at 0–5°C minimizes side reactions like over-bromination .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and aggregation tendencies .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug discovery applications .

Q. How can contradictory data in spectroscopic analysis be resolved?

  • Methodological Answer : Cross-validate using complementary techniques:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Confirm regiochemistry if single crystals are obtainable .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to distinguish ambiguous peaks .

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